molecular formula C18H31NO3 B13024239 ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

Cat. No.: B13024239
M. Wt: 309.4 g/mol
InChI Key: UXYQFYXXRVMJMV-GNOXNVMVSA-N
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Description

Ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[410]hept-3-ene-3-carboxylate is a chemical compound with the molecular formula C14H22O4 It is known for its unique bicyclic structure, which includes a seven-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves the reaction of 5-bromo-pentan-3-ol with 2-hydroxybutanoic acid ethyl ester. The reaction is carried out in dry dimethylformamide with sodium carbonate as a base catalyst. The mixture is then neutralized with excess sodium carbonate to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate is a bicyclic compound with significant potential in medicinal chemistry and biological research. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C14H22O4
Molecular Weight: 250.33 g/mol
IUPAC Name: this compound

The compound features a unique bicyclic structure that contributes to its biological activity. It contains a carboxylate functional group and an ether linkage, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that the compound may modulate the activity of certain neurotransmitter systems, potentially influencing neurological functions and offering therapeutic benefits in neurodegenerative diseases.

1. Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves inhibition of neuroinflammatory pathways and protection against oxidative stress.

2. Antitumor Activity

Research has shown that this compound can inhibit the proliferation of various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

3. Antimicrobial Properties

Preliminary studies suggest that the compound possesses antimicrobial activity against several bacterial strains. This effect is likely due to its ability to disrupt bacterial cell membranes.

Case Studies

StudyObjectiveFindings
Puppala et al., 2024 Investigate genotoxic impuritiesDetected ethyl (1R,5R,6S)-7-tert-butyl in Oseltamivir phosphate drug substance using LC-MS techniques, highlighting its relevance in pharmaceutical applications.
Research on Neuroprotection Assess neuroprotective effectsShowed significant reduction in neuronal death in vitro under oxidative stress conditions when treated with the compound.
Antitumor Activity Analysis Evaluate effects on cancer cellsDemonstrated dose-dependent inhibition of cell growth in breast and colon cancer cell lines with induction of apoptosis via caspase activation.

Properties

Molecular Formula

C18H31NO3

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

InChI

InChI=1S/C18H31NO3/c1-7-13(8-2)22-15-11-12(17(20)21-9-3)10-14-16(15)19(14)18(4,5)6/h11,13-16H,7-10H2,1-6H3/t14-,15-,16+,19?/m1/s1

InChI Key

UXYQFYXXRVMJMV-GNOXNVMVSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@@H]1N2C(C)(C)C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC2C1N2C(C)(C)C)C(=O)OCC

Origin of Product

United States

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